molecular formula C21H23N3O5 B2694231 N-(4-acetylphenyl)-2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1257552-01-4

N-(4-acetylphenyl)-2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide

Cat. No. B2694231
CAS RN: 1257552-01-4
M. Wt: 397.431
InChI Key: NBNZASVPLKPBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anticancer agent. It was first identified in the early 1990s and has since been the subject of numerous studies investigating its synthesis, mechanism of action, and potential clinical applications.

Scientific Research Applications

Molecular Structure and Packing

The molecular structure and packing of related imidazolidine compounds have been studied, revealing their crystalline structures and how molecular interactions, such as hydrogen bonding, stabilize these structures. For example, a study of 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione highlights the planar nature of the imidazolidine-2,4-dione system and the importance of C-H.O and N-H.O interactions in its molecular packing (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).

Metalloproteinase Inhibition

Compounds with imidazolidinone structures have been explored as inhibitors of metalloproteinase MMP-12, which are implicated in various disorders such as asthma and chronic obstructive pulmonary disease (COPD). Novel imidazolidin-4-yl acetamide derivatives show potential for the treatment of MMP-12 mediated disorders, indicating the therapeutic research applications of such compounds (Expert Opinion on Therapeutic Patents, 2004).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-14(25)15-4-6-16(7-5-15)22-20(26)13-23-10-11-24(21(23)27)18-12-17(28-2)8-9-19(18)29-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNZASVPLKPBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(C2=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.